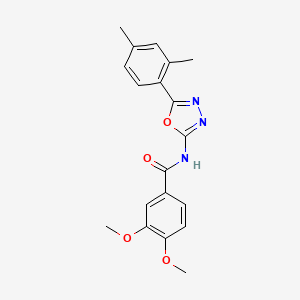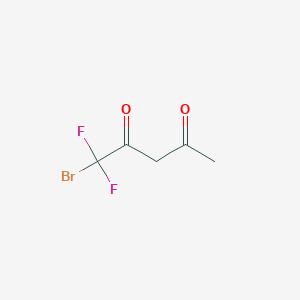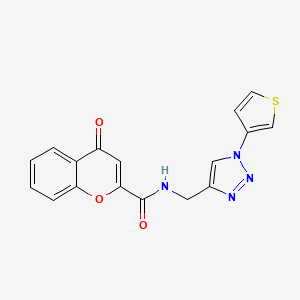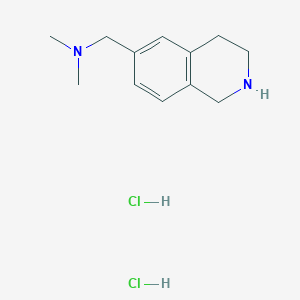![molecular formula C25H21NO3 B2703812 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902624-89-9](/img/structure/B2703812.png)
1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
カタログ番号 B2703812
CAS番号:
902624-89-9
分子量: 383.447
InChIキー: TWPUPAXFVAEOSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinolinone, a class of organic compounds that are often used in the synthesis of pharmaceuticals . The presence of the methoxyphenyl and methylbenzoyl groups suggest that this compound could have unique properties compared to other quinolinones.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone core, with the methoxyphenyl and methylbenzoyl groups attached at the 1 and 3 positions, respectively . The exact 3D structure would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group in the quinolinone core would likely make the compound polar, and the aromatic rings could contribute to its stability .科学的研究の応用
Environmental Impact and Fate of Related Compounds
- Parabens in Aquatic Environments : A study reviews the occurrence, fate, and behavior of parabens, including their presence in wastewater, surface water, and sediments. Parabens, structurally related to various phenolic compounds, show environmental persistence and potential for endocrine disruption. This research underscores the importance of understanding the environmental fate of synthetic organic compounds, including quinolines and their derivatives, for environmental monitoring and pollution control strategies (Haman et al., 2015).
Pharmaceutical Applications
- Tetrahydroisoquinolines in Therapeutics : A review highlights the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015. These compounds, including various quinoline derivatives, have shown potential in treating cancer, malaria, CNS disorders, and metabolic diseases. Their broad therapeutic activities underscore the importance of quinoline derivatives in drug discovery and development (Singh & Shah, 2017).
Antioxidant Applications
- Applications of Redox Mediators : This review discusses the use of redox mediators, including phenolic compounds, in treating organic pollutants through enzymatic degradation. The efficiency of these processes in degrading recalcitrant compounds highlights the potential of quinoline derivatives as redox mediators in environmental remediation efforts (Husain & Husain, 2007).
Chemopreventive and Chemotherapeutic Research
- Nonsteroidal Antiestrogens : The review focuses on the development of nonsteroidal antiestrogens for treating hormone-dependent breast cancer. The search for effective antiestrogens involves the exploration of various chemical classes, including quinoline derivatives, to block estrogen action fully. This area of research is crucial for advancing breast cancer treatment options (Magarian et al., 1994).
作用機序
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPUPAXFVAEOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2703729.png)
![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)
![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)


![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)